4-(propan-2-yl)-1,2-dihydroquinolin-2-one
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Overview
Description
4-(propan-2-yl)-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a propan-2-yl group attached at the 4-position and a carbonyl group at the 2-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions. For example, the reaction of 4-isopropylaniline with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired quinolinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce 1,2-dihydroquinolin-2-ol derivatives.
Scientific Research Applications
4-(propan-2-yl)-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: This compound has a hydroxyl group at the 4-position instead of a propan-2-yl group.
2,4-dihydroxyquinoline: This compound has hydroxyl groups at both the 2- and 4-positions.
4-chloro-2-quinolone: This compound has a chlorine atom at the 4-position instead of a propan-2-yl group.
Uniqueness
4-(propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to the presence of the propan-2-yl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinolinone derivatives and may contribute to its specific properties and applications.
Properties
CAS No. |
328956-40-7 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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